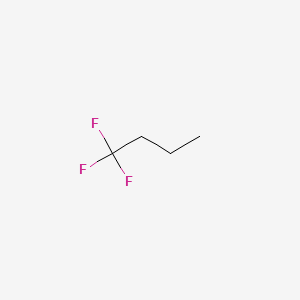

1,1,1-Trifluorobutane

Descripción

Significance of Fluorine and Trifluoromethyl Groups in Chemical Sciences

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules exerts a profound influence on their physical, chemical, and biological properties. Fluorine, being the most electronegative element, forms the strongest single bond with carbon. This C-F bond imparts significant thermal and metabolic stability to molecules. The trifluoromethyl group, with its three highly electronegative fluorine atoms, is a powerful electron-withdrawing group and is considered a "lipophilic hydrogen bond donor." Its introduction can dramatically alter a molecule's acidity, basicity, dipole moment, and conformational preferences. orgsyn.orgcymitquimica.com

In medicinal chemistry, the trifluoromethyl group is frequently used as a bioisostere for methyl or chloro groups. cymitquimica.com This substitution can enhance a drug's efficacy, improve its metabolic stability by blocking oxidation, and increase its membrane permeability, thereby affecting its pharmacokinetic profile. cymitquimica.comchemicalbook.com Notable pharmaceuticals containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). cymitquimica.com Beyond pharmaceuticals, these groups are integral to the development of agrochemicals, such as herbicides and insecticides, and advanced materials like fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability. researchgate.netscielo.br

The unique electronic properties of the trifluoromethyl group, including its strong inductive effect and potential for hyperconjugation, make it a valuable tool for tuning the reactivity and properties of organic compounds. rsc.org Its presence can stabilize or destabilize reaction intermediates and transition states, thereby influencing the course of chemical reactions.

Overview of Trifluorobutane Compounds in Academic Research

The butane (B89635) scaffold, when substituted with a trifluoromethyl group, gives rise to a diverse range of compounds that are subjects of academic and industrial research. These trifluorobutane derivatives serve as versatile building blocks and probes in various chemical disciplines.

Halogenated Trifluorobutanes: Derivatives such as 4-Bromo-1,1,1-trifluorobutane, 4-Chloro-1,1,1-trifluorobutane, and 3-Iodo-1,1,1-trifluorobutane are widely utilized as intermediates in organic synthesis. scbt.comchemsrc.comfluoromart.com The presence of both a trifluoromethyl group and a reactive halogen atom allows for a wide array of chemical transformations, including nucleophilic substitutions, alkylations, and cross-coupling reactions, to construct more complex fluorinated molecules. fluoromart.com For instance, 4-Bromo-1,1,1-trifluorobutane is used in the synthesis of pharmaceuticals and agrochemicals and has been investigated for its potential as a radiosensitizer in cancer therapy. fluoromart.comsmolecule.com

Oxygenated Trifluorobutanes: Trifluorobutane isomers containing hydroxyl or carbonyl groups are pivotal in stereoselective synthesis and the creation of complex molecular architectures. Research has focused on the synthesis of the four stereoisomers of 1,1,1-trifluorobutane-2,3-diol, which are valuable chiral building blocks and potential enzyme inhibitors. tandfonline.comtandfonline.com Similarly, isomeric 4,4,4-trifluorobutane-1,2,3-triols have been prepared and studied. rsc.org Trifluorobutane-dione derivatives, such as 1-phenyl-4,4,4-trifluoro-1,3-butanedione, are key precursors for synthesizing a variety of heterocyclic compounds like pyrimidines and pyrazoles, which often exhibit significant biological activity. scielo.brresearchgate.netchemeo.com These diones are also used in the synthesis of luminescent metal complexes. researchgate.net

Unsaturated Trifluorobutanes: Compounds like 1,1,1-trifluorobutene are used as intermediates in the synthesis of other fluorinated compounds and specialty chemicals. chemicalbook.com The reactivity of the double bond, influenced by the adjacent trifluoromethyl group, allows for various addition and polymerization reactions.

The academic interest in these compounds stems from their utility in creating novel molecules with tailored properties for applications ranging from materials science to drug discovery.

Historical Development of Trifluorobutane Chemistry

The story of trifluorobutane chemistry is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. One of the earliest reports of synthesizing an organofluorine compound was by Dumas and Péligot in 1835. A significant advancement came in 1862 when Alexander Borodin developed a method for halogen exchange, a foundational technique for introducing fluorine into organic molecules. tandfonline.com

The field gained significant momentum in the late 19th and early 20th centuries with the work of Frédéric Swarts, who developed new fluorinating agents. A major breakthrough for aromatic fluorination was the Schiemann reaction, discovered in 1927. The industrial production and research of organofluorine compounds expanded dramatically during World War II, driven by the need for chemically resistant materials for the Manhattan Project.

Specific research into trifluorinated alkanes grew from this foundation. A key publication in the history of this compound is the 1945 paper by Albert L. Henne and James B. Hinkamp from The Ohio State University, titled "The Synthesis and Directed Chlorination of 1,1,1,-Trifluorobutane." acs.org This work detailed a method for the synthesis of the title compound and explored its subsequent reactivity, providing a specific entry point into the chemistry of this particular molecule. Since then, research has continued to evolve, leading to the development and study of the various trifluorobutane isomers and derivatives used in modern chemical research.

Data Tables

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 460-34-4 |

| Molecular Formula | C₄H₇F₃ |

| Molecular Weight | 112.09 g/mol |

| Boiling Point | 16-17 °C |

| Melting Point | -115 °C |

| Density | 1.014 g/cm³ |

| Form | Gas at STP |

Source: cymitquimica.comchemicalbook.combiosynth.com

Table 2: Selected Trifluorobutane Derivatives in Research

| Compound Name | CAS Number | Key Research Application |

| 4-Bromo-1,1,1-trifluorobutane | 406-81-5 | Building block in organic synthesis, agrochemicals |

| 4-Chloro-1,1,1-trifluorobutane | 406-85-9 | Chemical intermediate |

| 3-Iodo-1,1,1-trifluorobutane | 540-87-4 | Biochemical for research purposes |

| This compound-2,3-diol | N/A | Chiral building block, potential enzyme inhibitor |

| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | 326-06-7 | Precursor for heterocyclic synthesis |

Source: scbt.comchemsrc.comsmolecule.comtandfonline.comchemeo.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3/c1-2-3-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPULCXZDDSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561153 | |

| Record name | 1,1,1-Trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-34-4 | |

| Record name | 1,1,1-Trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1,1 Trifluorobutane and Its Derivatives

Stereoselective Synthesis of Chiral Trifluorobutane Diols

The creation of chiral molecules containing trifluoromethyl groups is a significant objective in synthetic chemistry. One key approach is the asymmetric dihydroxylation of unsaturated precursors, which allows for the controlled introduction of two hydroxyl groups, establishing specific stereocenters.

Research has demonstrated the efficacy of Sharpless asymmetric dihydroxylation for producing chiral diols from fluorinated butenoates. beilstein-journals.org For instance, the dihydroxylation of a 4-fluorobut-2E-enoate using AD-mix α and AD-mix β, which contain chiral ligands (DHQ)₂AQN and (DHQD)₂AQN respectively, yields the corresponding diols with high enantiomeric excess (ee). beilstein-journals.org Specifically, the use of (DHQ)₂AQN and (DHQD)₂AQN ligands resulted in ee's of 95% and 97%, respectively. beilstein-journals.org This method provides a reliable route to versatile C₄ fluorinated chiral building blocks. beilstein-journals.org

Another powerful strategy is the chemoenzymatic synthesis, which combines chemical and biological catalysts to achieve high stereoselectivity. mdpi.com Biocatalytic reduction of precursor ketones can produce chiral alcohols, which are then further transformed. mdpi.comuniba.it For example, whole-cell biocatalysts, such as those from the genera Candida and Rhodococcus, are used for the enantioselective reduction of ketones to furnish chiral alcohols with high yield and enantiopurity. mdpi.com These chiral intermediates can then be used to synthesize more complex molecules, including diols. uniba.it The synthesis of (2R,3S)-4-(benzyloxy)-1,1,1-trifluorobutane-2,3-diol has been achieved with 93% ee and a 95% yield through a Sharpless asymmetric dihydroxylation, showcasing a key step in the synthesis of trifluoromethylated amino acids. thieme-connect.com

The development of organocatalytic asymmetric synthesis also offers pathways to chiral fluorinated diols. While some L-prolinamide-catalyzed reactions of trifluoroacetaldehyde (B10831) hemiacetals tend to produce 1,3-diols, modifications to these strategies are being explored to favor the formation of 1,2-diols like 4,4,4-trifluorobutane-1,2-diol (B2399777). vulcanchem.com

Table 1: Asymmetric Dihydroxylation of a Fluorinated Butenoate Precursor beilstein-journals.org

| Chiral Ligand System | Osmium (mol%) | Ligand (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| AD-mix α | 1 | 5 | 54 | 95 |

| AD-mix β | 1 | 10 | 56 | 97 |

Directed Halogenation and Functionalization Strategies

Controlling the position of halogen atoms on the butane (B89635) chain is critical for creating specific derivatives for further synthetic transformations.

Regioselective Chlorination Approaches

The chlorination of alkanes is often influenced by the electronic effects of existing substituents. In 1,1,1-trifluorobutane, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the adjacent carbons, influencing the regioselectivity of radical chlorination reactions. Research into the halogenation of similar fluoroalkanes has shown that the position of fluorination significantly affects the reaction's outcome. dur.ac.uk For instance, the synthesis of 2,4,4,4-tetrachloro-1,1,1-trifluorobutane is a key step in producing hexafluorobutenes. google.com This intermediate is formed by reacting 3,3,3-trifluoroprop-1-ene with carbon tetrachloride, indicating a method for introducing multiple chlorine atoms onto the butane backbone. google.com The subsequent fluorination of this polychlorinated compound highlights the interplay between chlorination and fluorination in creating highly halogenated butanes. google.comgoogle.com

Synthesis of Brominated and Iodinated Trifluorobutane Derivatives

Brominated and iodinated derivatives of this compound are valuable intermediates for introducing further functional groups via nucleophilic substitution or cross-coupling reactions. chemimpex.com

Bromination: The synthesis of brominated trifluorobutanes can be achieved through various methods. For example, 2,4-dibromo-1,1,1-trifluorobutane (B1610308) can be prepared from a diol precursor by first converting it to a bis-sulfonate, followed by displacement with a bromide source like potassium bromide. 1-Bromo-4,4,4-trifluorobutane is a known compound used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The synthesis of multi-halogenated compounds like 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane can involve radical bromination using N-bromosuccinimide (NBS) under UV irradiation or nucleophilic halogen exchange.

Iodination: Iodinated trifluorobutanes are also synthetically useful. 4-Iodo-1,1,1-trifluorobutane serves as a reagent in organic synthesis and is available from chemical suppliers. cphi-online.com The synthesis of such compounds can involve the reaction of organometallic precursors with an iodine source. For instance, perfluoro-tert-butyl lithium can react with iodine to produce iodononafluoro-t-butane. While not a direct synthesis of an iodinated this compound, this illustrates a general strategy. Other known derivatives include 3-Iodo-1,1,1-trifluorobutane. scbt.com

Preparation of Multi-halogenated Trifluorobutane Compounds

The synthesis of butane derivatives bearing multiple different halogen atoms requires carefully orchestrated reaction sequences. A prominent example is the synthesis of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane. The preparation of such a compound can be envisioned through controlled halogenation of a butane derivative. One potential route involves the radical bromination of 2,2-dichloro-1,1,1-trifluorobutane using N-bromosuccinimide (NBS) and a radical initiator. Another approach is a nucleophilic halogen exchange on a suitable precursor.

The synthesis of 2,4,4,4-tetrachloro-1,1,1-trifluorobutane from 3,3,3-trifluoropropene (B1201522) and carbon tetrachloride provides a precursor that can be further functionalized. google.com This tetrachloro compound can then be fluorinated to produce E-1,1,1,4,4,4-hexafluoro-2-butene, demonstrating the utility of multi-halogenated intermediates in accessing other valuable fluorinated molecules. google.comgoogle.com

Radical-Mediated Synthetic Routes

Radical reactions offer a powerful platform for C-C bond formation and functionalization, particularly for introducing trifluoromethyl groups. The trifluoromethyl radical (•CF₃) can be generated from various precursors, such as hypervalent iodine-CF₃ reagents (e.g., Togni reagent) or bromotrifluoromethane (B1217167) (CF₃Br), and added to alkenes. rsc.orgchemistryviews.org

The rate constants for the addition of trifluoromethyl radicals to different alkenes have been determined using competition kinetics, providing quantitative insight into these reactions. rsc.orgresearchgate.net These studies show that the •CF₃ radical readily adds to π-acceptors. rsc.org This type of radical addition can trigger subsequent reactions, such as (1,n)-hydrogen atom transfer (HAT), enabling the functionalization of remote C-H bonds in a tandem sequence. bohrium.com For example, the trifluoromethylation of an alkene can be followed by a 1,5-HAT to functionalize a distant position on the carbon skeleton. bohrium.com

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. bohrium.comacs.org For instance, a four-component Ritter-type reaction using CF₃Br, an alkene, a carboxylic acid, and a nitrile can be initiated by visible light to synthesize β-trifluoromethyl imides. chemistryviews.org This highlights the potential for constructing complex trifluorobutane derivatives through radical-mediated multicomponent strategies.

Table 2: Selected Radical Precursors and Generation Methods

| Radical Precursor | Generation Method | Application | Reference |

| Togni Reagent | SET-reduction with TEMPONa | Addition to alkenes | rsc.org |

| CF₃Br | Photoinduced with fac-Ir(ppy)₃ catalyst | Multicomponent reactions | chemistryviews.org |

| Sodium Sulfinates | Visible-light irradiation | Addition to α-trifluoromethyl alkenes | acs.org |

One-Pot and Multicomponent Reactions Utilizing Trifluorobutane Scaffolds

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing purification steps and resource consumption.

Trifluoromethylated building blocks are increasingly used in such reactions. A copper-catalyzed multicomponent reaction involving β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids has been developed to produce β-trifluoromethyl N,N-diacyl-β-amino esters in good to excellent yields. nih.govbeilstein-journals.org Although this example does not start with a trifluorobutane scaffold, it demonstrates how trifluoromethylated units can be incorporated into MCRs to build complex structures reminiscent of functionalized butane derivatives. nih.govbeilstein-journals.org

Similarly, a photoinduced four-component Ritter-type reaction uses CF₃Br, alkenes, carboxylic acids, and nitriles to generate β-trifluoromethyl imides. chemistryviews.org This process combines radical generation with sequential bond formations in one pot. Another approach involves a palladium-catalyzed defluorinative multicomponent cascade reaction of trifluoromethylarenes with dienes and various nucleophiles, showcasing the ability to build complex molecular diversity from CF₃-containing starting materials. chemrxiv.orgacs.org

Visible-light-induced [2+2] cycloadditions can also be part of one-pot sequences. For example, the reaction of quinolinones with 1-bromo-1-trifluoromethylethene, followed by base-promoted transformations, yields complex cyclobutene (B1205218) derivatives in a single pot. researchgate.net These strategies highlight a trend towards using simple fluorinated synthons in convergent, one-pot processes to rapidly access diverse and complex molecular scaffolds. whiterose.ac.ukrsc.org

Transition Metal-Catalyzed Transformations

The development of transition-metal-catalyzed reactions has provided powerful tools for the formation of C-CF3 bonds, a process that has historically been challenging. sorbonne-universite.fr These methods offer milder and more efficient alternatives to traditional fluorination techniques.

Recent years have seen significant progress in copper- and palladium-catalyzed trifluoromethylation reactions. sorbonne-universite.frbeilstein-journals.org For instance, palladium-catalyzed trifluoromethylation of aryl chlorides using (trifluoromethyl)triethylsilane (TESCF3) as a nucleophilic CF3 source has been demonstrated to be effective, tolerating a variety of functional groups under mild conditions. beilstein-journals.org Similarly, palladium catalysis has been employed in the trifluoromethylation of C-H bonds in aromatic compounds, using electrophilic CF3 sources like Umemoto's sulfonium (B1226848) tetrafluoroborate (B81430) salt. beilstein-journals.org

Gold catalysis has also emerged as a viable method. Gold(I) complexes, for example, have been used in the isomerization of certain substrates to create complex molecular scaffolds, and a specific synthesis of this compound has been documented in the context of gold-catalyzed transformations. thegagoszgroup.comosti.gov Furthermore, photoredox catalysis, often employing transition metal complexes like those of ruthenium or iridium, provides a mild approach for generating trifluoromethyl radicals from sources such as trifluoromethyl iodide for the trifluoromethylation of arenes and heterocycles. nih.govbeilstein-journals.org

Nickel-catalyzed cross-coupling reactions represent another important strategy. These reactions can activate robust aromatic C–F bonds for coupling with arylboronic acids, enabling the synthesis of complex aryl structures under relatively mild conditions. beilstein-journals.org This approach often involves a β-fluorine elimination mechanism from a nickelacyclopropane intermediate. beilstein-journals.org

Table 1: Examples of Transition Metal-Catalyzed Trifluoromethylation Reactions

| Catalyst System | Substrate Type | CF3 Source | Key Features |

|---|---|---|---|

| Pd(OAc)2 / TFA / Cu(OAc)2 | Aromatic C-H bonds | Umemoto's reagent | Direct C-H trifluoromethylation. beilstein-journals.org |

| Palladium / TESCF3 / KF | Aryl chlorides | TESCF3 | Nucleophilic trifluoromethylation under mild conditions. beilstein-journals.org |

| Ru(bpy)3^2+ / Visible Light | Arenes, Heterocycles | CF3I | Photoredox-catalyzed radical trifluoromethylation. nih.gov |

Synthesis of Trifluoromethylated Dicarbonyl Systems as Synthetic Intermediates

Trifluoromethyl-β-dicarbonyl compounds are highly valuable and versatile building blocks in organic synthesis due to their stability and multiple reactive sites. researchgate.net These compounds, such as 4,4,4-trifluorobutane-1,3-dione and its derivatives, serve as key precursors for a wide range of more complex fluorinated molecules.

One significant application is in manganese(III) acetate-promoted radical addition reactions. semanticscholar.orgepa.gov Trifluoromethyl-1,3-dicarbonyl compounds can react with various alkenes under these conditions to yield trifluoromethyl-substituted dihydrofurans. semanticscholar.orgepa.gov The reaction proceeds via an oxidative radical addition mechanism and has been shown to produce good yields, particularly with 1,1-disubstituted alkenes. semanticscholar.org

These dicarbonyl systems are also pivotal in constructing cyclic structures. For example, the reaction of 4,4,4-trifluorobutane-1,3-dione derivatives with triphenylphosphine (B44618) and ethyl phenylpropiolate leads to the formation of highly functionalized cyclobutene derivatives in good yields. researchgate.net Similarly, 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (B106594) is a key intermediate used in the synthesis of metal complexes and other functional materials, owing to the strong chelating ability of the β-diketone moiety. The synthesis of this intermediate can be achieved through methods like Claisen condensation.

Table 2: Synthesis of Dihydrofuran Derivatives from Trifluoromethyl-1,3-dicarbonyls

| Dicarbonyl Compound (1) | Alkene (2) | Product (3) | Yield (%) |

|---|---|---|---|

| 1a | 2b (Cyclopentene) | 3c | 43% semanticscholar.org |

| 1b | 2b (Cyclopentene) | 3d | 39% semanticscholar.org |

| 1c | 2c (4-Fluorophenyl bearing alkene) | 3h | 75% semanticscholar.org |

| 1d | 2d (4-Fluorophenyl bearing alkene) | 3l | 69% semanticscholar.org |

(Data sourced from a study on manganese(III) acetate-promoted radical addition reactions. semanticscholar.org)

Fluoride-Mediated Cross-Coupling Reactions

Fluoride-mediated reactions provide another distinct avenue for synthesizing trifluoromethylated compounds, often by constructing the CF3 group in situ or by activating C-F bonds for coupling.

One innovative approach is the silver fluoride (B91410) (AgF)-mediated fluorinative cross-coupling between a gem-difluoroolefin and a non-fluorinated olefin. cas.cn This method allows for the direct synthesis of α-CF3 alkenes and β-CF3 ketones by leveraging the nucleophilic fluorination of the gem-difluoroalkene to generate the trifluoromethyl group, which then participates in a cross-coupling reaction. cas.cn

The formation of C-CF3 bonds can also be triggered by specific organometallic fluoride complexes. A stable organocopper(III) fluoride complex, [PPh4][CuIII(CF3)3F], has been synthesized and shown to effectively forge C-CF3 bonds with silyl-capped alkynes. nih.govresearchgate.net The mechanism involves the formation of a Cu(III) acetylide intermediate that undergoes reductive elimination to yield the trifluoromethylated alkyne. nih.govresearchgate.net In a different strategy involving gold, a borane-catalyzed formal C(sp3)-CF3 reductive elimination from a Au(III) center proceeds through a fluoride-rebound mechanism, involving fluoride abstraction, migratory insertion, and C-F reductive elimination. nih.gov

Transition-metal-free methods have also been developed. Silylboronates, in combination with a base like potassium tert-butoxide, can mediate the cross-coupling of organic fluorides with various partners, including secondary amines and aryl alkanes. nih.govnih.gov This strategy enables the selective activation of strong C-F bonds at room temperature, proceeding through a radical process to form new C-N or C-C bonds. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4,4,4-Trifluorobutane-1,3-dione |

| 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione |

| (Trifluoromethyl)triethylsilane |

| Umemoto's sulfonium tetrafluoroborate salt |

| Silver Fluoride |

| [PPh4][CuIII(CF3)3F] |

| Potassium tert-butoxide |

| Silylboronate |

| Trifluoromethyl iodide |

| Ruthenium |

| Iridium |

| Gold |

| Copper |

| Palladium |

| Nickel |

| Manganese(III) acetate |

| Triphenylphosphine |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1,1,1-trifluorobutane are influenced by the strong electron-withdrawing nature of the trifluoromethyl group (-CF3), which significantly impacts the stability of potential intermediates. These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. allen.inlibretexts.orgsavemyexams.com

The S(_N)1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. allen.in The initial and rate-determining step is the departure of the leaving group to form a carbocation intermediate. allen.in The stability of this carbocation is a critical factor in the reaction rate. allen.in In the case of substrates that can form stable carbocations, such as those at allylic or benzylic positions, the S(_N)1 pathway is often favored. uobasrah.edu.iq The second step is the rapid attack of the nucleophile on the carbocation. allen.in

The S(_N)2 (bimolecular nucleophilic substitution) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. uobasrah.edu.iq Steric hindrance around the reaction center is a major factor influencing S(_N)2 reactions; less hindered substrates react more readily. nih.gov For primary alkyl halides, the S(_N)2 mechanism is generally favored. nih.gov However, the neopentyl-like structure of some substrates can significantly slow down S(_N)2 reactions due to steric hindrance. nih.gov

The presence of the trifluoromethyl group in this compound can disfavor the formation of a carbocation at the adjacent carbon (C2), making a primary S(_N)1 reaction at this position unlikely. However, substitution at other positions would depend on the specific reaction conditions and the nature of the leaving group.

Detailed Analysis of Free-Radical Chain Mechanisms

The thermal decomposition, or pyrolysis, of alkanes and their halogenated derivatives often proceeds through a free-radical chain mechanism. youtube.comdss.go.th This type of mechanism is characterized by three distinct stages: initiation, propagation, and termination. upenn.edusavemyexams.com

Initiation: The reaction begins with the homolytic cleavage of a bond to form free radicals. This is typically achieved by the input of energy, such as heat or UV light. savemyexams.com In some cases, a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) is used, which decomposes upon heating to generate radicals. libretexts.org These initial radicals then react with the substrate to start the chain reaction.

Propagation: This stage consists of a series of chain-carrying steps where a radical reacts with a stable molecule to produce a new radical and a product molecule. upenn.edu This new radical can then continue the chain. For instance, a chlorine radical can abstract a hydrogen atom from an alkane to form hydrogen chloride and an alkyl radical. This alkyl radical can then react with a chlorine molecule to form a chloroalkane and regenerate a chlorine radical, which can participate in further reactions. savemyexams.com

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. upenn.edu This can happen in several ways, such as the combination of two alkyl radicals, two chlorine radicals, or an alkyl and a chlorine radical. savemyexams.com

In the context of substituted butanes, free-radical reactions can lead to a mixture of products, as the radical can abstract hydrogen atoms from different positions on the carbon chain. upenn.edu The relative amounts of these products are influenced by statistical factors (the number of available hydrogens at each position) and the stability of the resulting radical. upenn.edu

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. ias.ac.inresearchgate.net However, recent research has explored methods to achieve this, including the use of Frustrated Lewis Pairs (FLPs). ias.ac.inresearchgate.netnih.govnih.gov

Frustrated Lewis Pair (FLP) Mediated Activation

Frustrated Lewis Pairs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. nih.gov This "frustration" allows them to cooperatively activate small molecules, including the C-F bonds of fluoroalkanes. researchgate.netresearchgate.net

Computational studies using Density Functional Theory (DFT) have investigated the activation of the C-F bond in this compound using FLPs composed of a lutidine base and either a B(C(_6)F(_5))(_3) or Al(C(_6)F(_5))(_3) Lewis acid. ias.ac.inresearchgate.netresearchgate.net These studies reveal that the C-F bond activation occurs through the cooperative action of the Lewis acid and base partners. researchgate.netresearchgate.net The Lewis acid interacts with the fluorine atom, while the Lewis base interacts with the carbon atom, leading to the cleavage of the C-F bond.

Theoretical and Experimental Investigations of Activation Energies

Theoretical studies have shown that the activation of the C-F bond in this compound mediated by an Al(C(_6)F(_5))(_3)/lutidine FLP is more favorable, both thermodynamically and kinetically, than with the B(C(_6)F(_5))(_3)/lutidine pair. ias.ac.inresearchgate.netresearchgate.net This suggests that the aluminum-based Lewis acid is more effective for this type of bond activation. ias.ac.inresearchgate.net

The activation strain model, a tool used to analyze reaction barriers, indicates that the strain energy required for the reactants to reach the transition state is the dominant factor in determining the activation barrier height, rather than the interaction energy at the transition state. ias.ac.inresearchgate.netresearchgate.net

DFT calculations have also been employed to explore the activation of C-F bonds in trifluoromethyl groups by other FLP systems. nih.gov These studies highlight the crucial role of non-covalent interactions between the Lewis base and the substrate in facilitating the reaction. nih.gov The mechanism can proceed through a hypervalent intermediate with a five-coordinate carbon atom. nih.gov

Table 1: Comparison of FLPs for C-F Bond Activation in this compound

| Frustrated Lewis Pair | Relative Favorability | Key Finding |

|---|---|---|

| B(C(_6)F(_5))(_3)/lutidine | Less Favorable | Higher activation barrier. ias.ac.inresearchgate.netresearchgate.net |

| Al(C(_6)F(_5))(_3)/lutidine | More Favorable | Lower activation barrier, making it a superior system for this transformation. ias.ac.inresearchgate.netresearchgate.net |

Rearrangement and Cycloaddition Mechanisms

While specific examples of rearrangement and cycloaddition reactions involving solely this compound are not extensively detailed in the provided search results, the principles of these reaction types can be applied.

Rearrangement reactions involve the migration of an atom or group within a molecule. One common type is the sigmatropic rearrangement, which is a concerted, intramolecular process involving the reorganization of a π-system and the shift of a σ-bond. libretexts.org These reactions are classified by the number of atoms over which the σ-bond migrates. libretexts.org For example, a ias.ac.innih.gov-hydrogen shift involves a hydrogen atom moving across a five-atom π-system. libretexts.org

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. libretexts.org Photochemical [2+2] cycloadditions can be used to form four-membered rings. libretexts.org Visible light-induced [2+2] cycloadditions have been developed for the synthesis of trifluoromethyl-substituted cyclobutene (B1205218) derivatives. researchgate.net The mechanism can involve the formation of a diradical intermediate. researchgate.net

Chemoselectivity and Regioselectivity in Trifluorobutane Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. slideshare.netyoutube.com In the context of this compound, a reactant would need to differentiate between the C-F bonds and the C-H bonds at various positions. The high strength of the C-F bond often leads to reactions occurring at the C-H bonds. whiterose.ac.uk

Regioselectivity is the preference for a reaction to occur at one specific site within a molecule that has multiple reactive sites. oxfordsciencetrove.comdurgapurgovtcollege.ac.in For example, in the free-radical halogenation of an alkane, the halogen radical can abstract a hydrogen from different carbon atoms. upenn.edu The regioselectivity of such a reaction is determined by the relative stability of the resulting free radicals (tertiary > secondary > primary). upenn.edu In the case of this compound, a reaction could potentially occur at the C2, C3, or C4 positions, and the preferred site of reaction would depend on the specific mechanism and reaction conditions. For instance, in electrophilic aromatic substitution, the position of attack on a substituted benzene (B151609) ring is a matter of regioselectivity. oxfordsciencetrove.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,1,1-Trifluorobutane, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic environments and their connectivity.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule (CH₃, -CH₂-, and -CH₂CF₃).

The methyl (CH₃) protons at the C4 position are expected to appear as a triplet due to coupling with the adjacent C3 methylene (B1212753) protons.

The C3 methylene (-CH₂-) protons would likely appear as a complex multiplet, as they are coupled to both the C4 methyl protons and the C2 methylene protons.

The C2 methylene (-CH₂CF₃) protons are expected to be the most downfield signal due to the strong electron-withdrawing effect of the trifluoromethyl group. This signal would appear as a quartet of triplets, arising from coupling to the three fluorine atoms on C1 and the two protons on C3.

The ¹³C NMR spectrum provides information on the carbon backbone. Four distinct signals are expected for the four carbon atoms in this compound.

C1 (-CF₃) : This carbon is expected to appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J-CF).

C2 (-CH₂CF₃) : This carbon signal will be split into a quartet by the three fluorine atoms on the adjacent carbon (²J-CF).

C3 (-CH₂-) : This signal will be further upfield compared to C2.

C4 (CH₃) : This will be the most upfield signal, characteristic of a terminal methyl group in an alkane chain.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Multiplicity | Notes | Assignment | Predicted Multiplicity (due to F) | Notes |

| H-2 (-CH₂CF₃) | Quartet of Triplets (qt) | Coupling to ³J(HF) and ³J(HH) | C-1 (-CF₃) | Quartet (q) | Large ¹J(CF) coupling |

| H-3 (-CH₂-) | Multiplet (m) | Coupling to H-2 and H-4 | C-2 (-CH₂CF₃) | Quartet (q) | Smaller ²J(CF) coupling |

| H-4 (CH₃) | Triplet (t) | Coupling to H-3 | C-3 (-CH₂-) | Singlet (s) | Minimal F coupling (³J(CF)) |

| C-4 (CH₃) | Singlet (s) | Negligible F coupling (⁴J(CF)) |

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. alfa-chemistry.com For this compound, all three fluorine atoms are chemically equivalent, which should result in a single signal in the ¹⁹F NMR spectrum. This signal is expected to be a triplet due to coupling with the two adjacent protons on C2 (³J-HF). The chemical shift is anticipated to be in the typical range for a CF₃ group attached to an aliphatic chain. For comparison, the trifluoromethyl group in the related compound 4,4,4-trifluorobutane-1,2-diol (B2399777) appears as a singlet near -70 ppm. vulcanchem.com

The magnitude of the coupling constants (J-values) in NMR spectra provides valuable information about the through-bond connectivity and dihedral angles between coupled nuclei. In this compound, key coupling constants would include ³J(HH) between protons on C2 and C3, and C3 and C4, as well as heteronuclear couplings like ¹J(CF), ²J(CF), ³J(HF), and ⁴J(HF).

The molecule exists as a mixture of conformers (anti and gauche) due to rotation around the C2-C3 bond. NMR spectroscopy can be used to study these conformational dynamics. At room temperature, the rotation is typically fast on the NMR timescale, resulting in an averaged spectrum. However, variable-temperature NMR studies could potentially resolve individual conformers or provide thermodynamic information about their relative stabilities. researchgate.net

Infrared (IR) and Raman Spectroscopic Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.orgspectroscopyonline.com The spectra of this compound are expected to be dominated by several key vibrational modes.

C-H Stretching : Strong absorptions in the IR spectrum are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

C-F Stretching : Very strong and characteristic absorptions are predicted in the 1100-1400 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. These are often the most intense bands in the IR spectrum of fluorinated compounds.

Bending Vibrations : C-H bending (scissoring, wagging, twisting) and C-F bending (deformation) modes will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would also detect these modes, but with different relative intensities based on the change in polarizability during the vibration. For instance, the symmetric C-F stretch might be more prominent in the Raman spectrum. For the related compound 4-Bromo-1,1,1-trifluorobutane, IR and Raman spectra are available for comparison. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretching | 2850 - 3000 | Strong | Medium-Strong |

| C-H Bending | 1350 - 1470 | Medium | Medium |

| C-F Stretching | 1100 - 1400 | Very Strong | Medium |

| C-F Bending | ~500 - 700 | Medium | Weak |

| C-C Stretching | 800 - 1200 | Weak-Medium | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound, and to gain structural information from its fragmentation pattern upon ionization. tutorchase.com

For this compound (molar mass: 112.09 g/mol ) nist.gov, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 112. The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations. arizona.edu

The fragmentation pattern for this compound would likely involve:

Loss of an ethyl radical (-CH₂CH₃) : Cleavage of the C2-C3 bond would result in a [CF₃CH₂]⁺ fragment (m/z = 83) and an ethyl radical.

Loss of a propyl radical (-CH₂CH₂CH₃) : This is less likely but could lead to a [CF₃]⁺ fragment (m/z = 69), which is a very stable cation.

Alpha-cleavage : Cleavage of the C1-C2 bond could result in loss of a fluorine radical to give [C₄H₇F₂]⁺ (m/z = 93) or cleavage of the C2-C3 bond.

Other fragments : Smaller fragments corresponding to [C₃H₇]⁺ (m/z = 43) and [C₂H₅]⁺ (m/z = 29) from the alkyl chain are also expected.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 112 | [C₄H₇F₃]⁺ | Molecular Ion (M⁺) |

| 93 | [C₄H₇F₂]⁺ | Loss of F• |

| 83 | [CH₂CF₃]⁺ | Loss of •C₂H₅ (ethyl radical) |

| 69 | [CF₃]⁺ | Loss of •C₃H₇ (propyl radical) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. However, this technique requires a single, stable crystal of the compound.

This compound is a gas at room temperature and standard pressure, with a boiling point of approximately 11-17 °C and a melting point of -114.79 °C. apolloscientific.co.uk Its high volatility and very low melting point make the growth of a suitable single crystal for X-ray diffraction analysis extremely challenging and impractical under standard laboratory conditions. Consequently, there are no reported X-ray crystallographic studies for this compound in the surveyed literature. Structural parameters for this molecule are typically derived from computational modeling or other gas-phase techniques like microwave spectroscopy.

Microwave Spectroscopy for Gas-Phase Structural Parameters

Microwave spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase. nih.govuobabylon.edu.iq By analyzing the absorption of microwave radiation, which corresponds to transitions between quantized rotational energy levels of a molecule, highly accurate geometric parameters such as bond lengths and bond angles can be derived. uobabylon.edu.iq This method is particularly effective for molecules possessing a permanent dipole moment, a condition that allows the molecule to interact with the oscillating electric field of the microwave radiation. altervista.org

The analysis of the rotational spectrum of a molecule provides its rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule. illinois.edu These moments of inertia are, in turn, dependent on the atomic masses and their distribution within the molecule. Consequently, by measuring the rotational constants for the primary isotopic species of a molecule, and often those of its isotopically substituted analogues, a detailed three-dimensional structure can be determined.

For this compound, the presence of the trifluoromethyl group ensures a significant permanent dipole moment, making it a suitable candidate for investigation by microwave spectroscopy. While the microwave spectrum of this compound has been reported as assigned, detailed research findings, including specific rotational constants and derived structural parameters, are not extensively available in the public domain. ifpan.edu.pl However, based on studies of analogous fluorinated hydrocarbons, a comprehensive analysis would yield precise structural data.

Detailed Research Findings

A typical microwave spectroscopy study of this compound would involve the measurement of its rotational spectrum, likely using a pulsed-jet Fourier transform microwave spectrometer. The analysis of this spectrum would provide the rotational constants for the most stable conformer(s) of the molecule. Due to the internal rotation of the methyl group and potential torsional motions around the C-C bonds, the spectrum might exhibit fine or hyperfine splittings, the analysis of which can provide information on the barriers to internal rotation.

Based on studies of similar molecules such as 1,1,1-trifluoro-2-butanone, it is expected that this compound would exist in one or more stable conformations in the gas phase. nih.gov The determination of the rotational constants for each of these conformers allows for their individual structural characterization.

The table below illustrates the type of data that would be obtained from a full microwave spectroscopic analysis of this compound, with representative values based on known data for similar molecules.

Table 1: Representative Rotational and Centrifugal Distortion Constants for a Conformer of this compound

| Parameter | Symbol | Representative Value | Unit |

| Rotational Constant | A | 4500 | MHz |

| Rotational Constant | B | 2000 | MHz |

| Rotational Constant | C | 1800 | MHz |

| Centrifugal Distortion | ΔJ | 1.5 | kHz |

| Centrifugal Distortion | ΔJK | -5.0 | kHz |

Note: The values in this table are illustrative and represent typical magnitudes for similar fluorinated alkanes. Actual experimental values for this compound would need to be determined from its measured microwave spectrum.

From these rotational constants, a detailed molecular structure can be derived. This is often achieved through the analysis of the spectra of various isotopologues (e.g., containing ¹³C). The substitution of an atom with its isotope alters the moments of inertia in a known way, allowing for the precise determination of the coordinates of that atom within the molecule's principal axis system.

Table 2: Representative Gas-Phase Structural Parameters for this compound

| Parameter | Atoms | Representative Value | Unit |

| Bond Length | C-C (F3C-CH2) | 1.53 | Å |

| Bond Length | C-C (CH2-CH2) | 1.54 | Å |

| Bond Length | C-C (CH2-CH3) | 1.53 | Å |

| Bond Length | C-F | 1.34 | Å |

| Bond Angle | ∠FCC | 111.5 | Degrees |

| Bond Angle | ∠CCC | 112.0 | Degrees |

| Dihedral Angle | ∠FCCC | 60 (gauche) | Degrees |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. A definitive structure would be determined from experimental rotational constants.

The determination of the dipole moment components along the principal axes is another key outcome of microwave spectroscopy, providing insights into the charge distribution within the molecule.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scienceopen.comnih.gov DFT calculations can provide valuable information about the stability and reactivity of 1,1,1-trifluorobutane. For instance, DFT has been employed to assess the activation of the C-F bond in this compound by frustrated Lewis pairs (FLPs) constructed from a Lewis base like lutidine in combination with either B(C₆F₅)₃ or Al(C₆F₅)₃. researchgate.netresearchgate.netias.ac.in These studies reveal that the thermodynamics and kinetics of the C-F bond activation are influenced by the choice of the FLP. researchgate.netias.ac.in Specifically, the Al(C₆F₅)₃/lutidine FLP is found to be more favorable for this activation compared to the B(C₆F₅)₃/lutidine pair. researchgate.netias.ac.in

The stability of a molecule is related to its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger gap generally indicates greater stability. samipubco.com DFT calculations can determine the energies of these frontier orbitals, providing insights into the kinetic stability of this compound. samipubco.com

Quantum Chemical Calculations of Reactivity Descriptors and Transition States

Quantum chemical calculations are essential for determining reactivity descriptors that predict how a molecule will behave in a chemical reaction. scienceopen.commdpi.com These descriptors are derived from the electronic structure and can include concepts like electronegativity and chemical hardness. scispace.com For this compound, these calculations can elucidate its reactivity in various chemical transformations.

One significant area of study is the activation of C-F bonds. DFT-based computational studies have been used to investigate the transition states involved in the C-F bond activation of this compound by frustrated Lewis pairs. researchgate.netresearchgate.netias.ac.in The calculations of transition states help in understanding the energy barriers of these reactions. researchgate.net For example, in the reaction with FLPs, the strain energy of the reactants required to reach the transition state is a decisive factor in determining the height of the activation barrier. researchgate.netresearchgate.netias.ac.in

Furthermore, DFT has been used to model the functionalization of C-H bonds in alkanes, a process that can lead to the formation of compounds like this compound. acs.org In a study involving a silver-based catalyst, DFT calculations predicted a barrierless potential energy surface for the interaction of a fluorinated carbene intermediate with methane (B114726), a finding that was subsequently validated experimentally. acs.org

In Silico Mechanistic Pathway Elucidation

In silico (computational) methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, computational studies have shed light on the mechanistic pathways of C-F bond activation. researchgate.netresearchgate.netias.ac.in

A DFT-based computational study on the activation of the C-F bond in this compound by FLPs like B(C₆F₅)₃/lutidine and Al(C₆F₅)₃/lutidine has provided a detailed mechanistic understanding. researchgate.net The study revealed that the C-F bond activation occurs through the cooperative action of the Lewis acid and base components of the FLP. researchgate.netias.ac.in This was further supported by Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV) and Wiberg Bond Indices (WBI) calculations. researchgate.netias.ac.in

The reaction of ethane (B1197151) to form this compound has also been studied computationally. acs.org DFT calculations at the B3LYP-D3 theory level were used to analyze the free energy profile of methane activation by carbene insertion, a related process. acs.org These in silico models help in understanding and predicting the outcomes of such functionalization reactions. acs.org

Conformational Analysis through Computational Methods

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical and chemical properties. Computational methods are widely used to perform conformational analysis, identifying the most stable conformers and the energy barriers between them. chemrxiv.orgsoton.ac.ukcsic.es

For flexible molecules like this compound, a conformational search can be performed using molecular mechanics methods like MMFF. csic.es The resulting low-energy conformers can then be further optimized using more accurate quantum mechanical methods, such as DFT. csic.es The calculated energies of different conformers can be used to determine their relative populations at a given temperature.

While specific detailed conformational analyses for this compound are not extensively documented in the provided search results, the general methodologies are well-established. For instance, in the study of related fluorinated alkanes, a combination of electronic structure theory and experimental NMR data is used. soton.ac.uk The calculated chemical shifts for different conformers can be compared with experimental data to determine the predominant conformation in solution. csic.es

Application of Computer-Aided Molecular Design (CAMD) in Chemical Research

Computer-Aided Molecular Design (CAMD) is a field that utilizes computational tools to design and screen molecules with desired properties, accelerating the discovery process in areas like pharmaceuticals and materials science. longdom.org

In the context of refrigerants, CAMD has been used to identify optimal working fluids for vapor-compression refrigeration cycles. wjaets.com A study aimed at finding alternatives to R134a identified this compound as a promising candidate. wjaets.com The CAMD methodology generated potential candidates which were then evaluated through simulations using software like Aspen Hysys, considering factors like the coefficient of performance (COP), environmental impact, and safety. wjaets.com This highlights how CAMD can be applied to find environmentally friendly and efficient chemical compounds for specific applications. wjaets.com

Activation Strain Model for Understanding Reaction Barriers

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool used in computational chemistry to analyze the activation barriers of chemical reactions. nih.gov The model decomposes the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). nih.gov The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt in the transition state, while the interaction energy represents the interaction between the deformed reactants. nih.gov

The ASM has been applied to understand the C-F bond activation in this compound by frustrated Lewis pairs. researchgate.netresearchgate.netias.ac.in The analysis revealed that the strain energy of the reactants required to reach the transition state, rather than the interaction energy at the transition state, is the decisive factor for the height of the reaction barrier. researchgate.netresearchgate.netias.ac.in This insight is crucial for the rational design of catalysts and reactants for C-F bond activation. nih.gov The model provides a causal relationship between the properties of the reactants and the characteristics of the reaction mechanism, aiding in the design of more efficient chemical reactions. nih.gov

Applications in Advanced Chemical Synthesis

Role as Versatile Building Blocks in Complex Organic Synthesis

Fluorinated compounds are increasingly important in medicinal chemistry, materials science, and agrochemistry. sigmaaldrich.com The incorporation of a fluorine atom or a fluorinated alkyl group, such as the trifluoromethyl group (CF3) present in 1,1,1-Trifluorobutane, can significantly modify a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric impact. sigmaaldrich.com These altered properties are crucial in the design of new drugs and specialized materials. sigmaaldrich.com

Fluorinated building blocks, like this compound, offer a strategic advantage in synthesis by providing a pre-assembled, stable source of the trifluoromethyl group. This approach is often more efficient and reliable than attempting to introduce a CF3 group in the later stages of a complex synthesis. illinois.edu The use of such building blocks is integral to creating sophisticated molecular architectures with desired properties. fluorochem.co.uk The thermal stability of fluorinated compounds compared to their non-fluorinated counterparts is another significant benefit in synthetic processes. sigmaaldrich.com

Precursors for Pharmaceuticals and Agrochemicals

The trifluoromethyl group is a key feature in a large number of commercialized pharmaceuticals and agrochemicals. mdpi.comtcichemicals.com Approximately 20% of all pharmaceuticals and about 30% of agrochemicals contain fluorine. tcichemicals.com The presence of a CF3 group can enhance a drug's metabolic stability, leading to a longer half-life, and can increase its lipophilicity, which improves its ability to cross cell membranes. mdpi.comnih.gov

This compound and similar structures serve as precursors for these complex active ingredients. For instance, the synthesis of many modern drugs involves the incorporation of a trifluoromethyl moiety, which can be sourced from simpler fluorinated starting materials. nbinno.comnbinno.com In agrochemicals, such as herbicides, fungicides, and pesticides, the CF3 group contributes to increased efficacy and stability. nih.govnbinno.com The development of new, more effective crop protection solutions often relies on the availability of versatile fluorinated intermediates. nbinno.comresearchgate.net

Table 1: Examples of Bioactive Compound Classes Benefiting from Trifluoromethyl Groups

| Class | Benefit of -CF3 Group | Example Compounds/Targets |

|---|---|---|

| Pharmaceuticals | Enhanced metabolic stability, increased lipophilicity, improved binding affinity. mdpi.comnbinno.com | Antidepressants, Antihypertensives, Antitumor agents. illinois.edunbinno.comuva.nl |

| Agrochemicals | Increased efficacy, greater environmental persistence, enhanced biological activity. nbinno.comresearchgate.net | Herbicides, Fungicides, Insecticides. sigmaaldrich.comnih.govnbinno.com |

Strategies for Introducing Trifluoromethyl and Tetrafluoroethylene (B6358150) Units

While using building blocks like this compound is a primary strategy, various synthetic methods have been developed for the direct introduction of trifluoromethyl groups into organic molecules. illinois.edu These methods are broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation reactions. illinois.edu

Nucleophilic Trifluoromethylation : This involves the use of reagents like the Ruppert-Prakash reagent (CF3SiMe3), which can deliver a "CF3-" equivalent to carbonyl compounds and other electrophiles. illinois.edu

Electrophilic Trifluoromethylation : Reagents such as Togni and Umemoto reagents can add a "CF3+" equivalent to nucleophilic substrates like phenols, amines, and enolates. illinois.edualfa-chemistry.com

Transition Metal-Catalyzed Reactions : Palladium, copper, and nickel catalysts are widely used to form C-C bonds between aryl or vinyl groups and a CF3 source. mdpi.compharmtech.com

These strategies are crucial for creating a diverse range of trifluoromethylated compounds. The choice of method depends on the specific substrate and the desired position of the CF3 group in the final molecule. researchgate.net

The synthesis of tetrafluoroethylene units often involves different precursors and high-temperature reactions, and is a distinct area of fluorination chemistry.

Synthesis of Fluorine-Containing Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental scaffolds in drug discovery and agrochemistry. nih.gove-bookshelf.de Introducing fluorine or trifluoromethyl groups into these ring systems is a proven strategy for optimizing the biological activity and physicochemical properties of the parent molecule. researchgate.nete-bookshelf.de

The synthesis of fluorinated heterocycles can be achieved through several routes:

Cycloaddition Reactions : Fluorinated components, such as thiocarbonyl compounds or dienes, can be used in [3+2] and [4+2] cycloaddition reactions to build the heterocyclic ring. The presence of electron-withdrawing fluoroalkyl groups often enhances the reactivity of the starting materials. nih.gov

Using Fluorinated Building Blocks : Simpler fluorinated molecules can be used as starting materials, with the heterocyclic ring being constructed around the existing fluorine-containing fragment. nih.gov

Direct Fluorination/Trifluoromethylation of Heterocycles : Existing heterocyclic compounds can be modified by directly adding fluorine atoms or CF3 groups using specialized reagents. pharmtech.comresearchgate.net

These methods provide access to a wide array of novel fluorinated heterocycles for screening as potential new pharmaceuticals and agrochemicals. e-bookshelf.denih.gov

Reagents in Fluorination Reactions

Fluorinating agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com

Nucleophilic Reagents : These reagents, such as hydrogen fluoride (B91410) and its amine complexes (e.g., Olah's reagent), deliver a fluoride anion (F-). tcichemicals.comtcichemicals.com Diethylaminosulfur trifluoride (DAST) is another common reagent in this class, used for converting hydroxyl groups to fluorine. tcichemicals.comtcichemicals.com

Electrophilic Reagents : These reagents deliver a formal "F+" cation and are often based on an N-F bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. alfa-chemistry.com

While this compound itself is not typically used as a direct fluorinating agent, the broader field of organofluorine chemistry relies heavily on these specialized reagents to create the fluorinated building blocks necessary for complex synthesis. illinois.edutcichemicals.com The development of safer, more selective, and easier-to-handle fluorinating reagents remains an active area of research. alfa-chemistry.compharmtech.com

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethylaminosulfur trifluoride (DAST) |

| N-fluorobenzenesulfonimide (NFSI) |

| Ruppert-Prakash reagent |

| Selectfluor |

| Togni reagents |

Applications in Materials Science and Engineering

Development of Fluorinated Monomers and Polymers

The synthesis of fluorinated polymers often begins with the creation of specialized monomers that contain fluorine atoms. While direct polymerization of 1,1,1-trifluorobutane is not typical, it can serve as a valuable precursor for synthesizing such monomers. A common strategy involves the functionalization of the butane (B89635) chain to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674) moiety.

One key intermediate derived from this compound is 4-bromo-1,1,1-trifluorobutane. This compound is a versatile building block for creating a variety of fluorine-containing organic intermediates used in materials science. google.compatsnap.com For instance, the bromine atom can be displaced through nucleophilic substitution to introduce a hydroxyl group, which can then be esterified with methacrylic anhydride (B1165640) to yield a trifluorobutane-containing methacrylate monomer.

The general process for synthesizing a fluorinated methacrylate monomer from a trifluorobutane derivative can be outlined as follows:

Halogenation: Introduction of a reactive halogen (e.g., bromine) at a specific position on the this compound chain.

Functionalization: Conversion of the halogenated intermediate into an alcohol.

Esterification: Reaction of the alcohol with a molecule like methacryloyl chloride or methacrylic anhydride to form the final methacrylate monomer.

Once synthesized, these fluorinated monomers can undergo polymerization, typically through free-radical polymerization, to form polymers with trifluorobutane side chains. dntb.gov.uaresearchgate.netfluorine1.ru The reactivity of these monomers in copolymerization with non-fluorinated monomers like methyl methacrylate allows for the tuning of the final polymer's properties by adjusting the fluorine content. core.ac.uk

Table 1: Examples of Polymerization Methods for Fluorinated Monomers

| Polymerization Method | Monomer Type | Key Characteristics |

| Free Radical Polymerization | Fluorinated (meth)acrylates | A common and versatile method for a wide range of vinyl monomers. rsc.orgnih.gov |

| Controlled/"Living" Radical Polymerization | Well-defined copolymers | Allows for precise control over molecular weight and polymer architecture. core.ac.uk |

| Emulsion Polymerization | Fluorinated acrylates in aqueous media | Suitable for producing high molecular weight polymers in an environmentally friendly solvent. |

Role in Advanced Materials with Unique Properties

The incorporation of trifluorobutane side chains into a polymer backbone imparts a range of desirable properties characteristic of fluoropolymers. These properties stem from the unique nature of the carbon-fluorine bond, which is highly polar and exceptionally strong.

Low Surface Energy: A primary characteristic of fluorinated polymers is their low surface energy. cmu.eduresearchgate.net This translates to surfaces that are hydrophobic (water-repellent) and oleophobic (oil-repellent). Polymers containing trifluorobutane side chains are expected to exhibit these properties, making them suitable for applications such as protective coatings, anti-fouling surfaces, and materials with enhanced self-cleaning capabilities. Research on polymers with perfluoroalkyl side chains has demonstrated that the surface can be almost entirely covered by the CF3 groups of self-assembled side chains, leading to very low surface energies. nih.gov

Thermal Stability: The high bond energy of the C-F bond contributes to the excellent thermal stability of fluorinated polymers. mdpi.commdpi.com Materials incorporating trifluorobutane moieties are anticipated to have higher decomposition temperatures compared to their non-fluorinated counterparts. This makes them valuable for applications in demanding environments where high temperatures are encountered.

Chemical Resistance: The fluorine atoms create a protective sheath around the polymer backbone, making it resistant to attack by a wide range of chemicals, solvents, and corrosive agents. This chemical inertness is a hallmark of fluoropolymers and is a key advantage for their use in industrial applications.

Dielectric Properties: Fluorinated polymers typically possess low dielectric constants and low dissipation factors, making them excellent electrical insulators. The introduction of the trifluorobutane group can contribute to these desirable dielectric properties, rendering the materials suitable for use in electronics, such as in wire and cable insulation and as components in printed circuit boards. researchgate.net

Table 2: Influence of Fluorinated Side Chains on Polymer Properties

| Property | Effect of Fluorinated Side Chains | Potential Application |

| Surface Energy | Significantly lowered | Water/oil repellent coatings, anti-graffiti surfaces |

| Thermal Stability | Increased decomposition temperature | High-performance plastics for automotive and aerospace |

| Chemical Resistance | Enhanced inertness to chemicals and solvents | Linings for chemical storage tanks, seals, and gaskets |

| Dielectric Constant | Lowered | Electrical insulation, components for electronic devices |

Research on Trifluorobutane Derivatives as Refrigerant Candidates

The refrigeration and air-conditioning industries are actively seeking new refrigerants with low global warming potential (GWP) to replace the hydrofluorocarbons (HFCs) that are currently being phased down. fluorocarbons.org Hydrofluoroolefins (HFOs), which are unsaturated HFCs, are a promising class of next-generation refrigerants due to their short atmospheric lifetimes. fluorocarbons.org

Derivatives of this compound are being investigated as potential refrigerant candidates. The presence of the trifluoromethyl group is common in many existing refrigerants, and the butane backbone offers a different set of thermodynamic properties compared to the more common two- and three-carbon refrigerants.

Research in this area focuses on the synthesis of various trifluorobutane isomers and their derivatives, followed by a thorough evaluation of their thermodynamic and thermophysical properties. Key parameters that are assessed include:

Boiling Point and Critical Temperature: These determine the operating temperature range of the refrigerant.

Vapor Pressure: This is crucial for designing the refrigeration cycle and ensuring compatibility with existing equipment.

Heat of Vaporization: A high heat of vaporization is desirable for efficient heat transfer.

Flammability and Toxicity: Safety is a primary concern, and new refrigerants should ideally be non-flammable and have low toxicity.

Global Warming Potential (GWP) and Ozone Depletion Potential (ODP): Environmental impact is a critical selection criterion. HFOs derived from trifluorobutane are expected to have low GWP and zero ODP. fluorocarbons.org

The performance of potential trifluorobutane-based refrigerants is often evaluated through thermodynamic modeling of refrigeration cycles. researchgate.netsae.orgbookboon.com These models help to predict the coefficient of performance (COP) and volumetric refrigerating capacity, which are key indicators of energy efficiency.

While extensive research is ongoing to identify new refrigerant molecules, the specific performance data for many trifluorobutane derivatives is still emerging. semanticscholar.org The goal is to find a fluid that provides a good balance of safety, environmental performance, and energy efficiency.

Table 3: Key Parameters for Refrigerant Candidate Evaluation

| Parameter | Desired Characteristic | Rationale |

| Global Warming Potential (GWP) | Low | To minimize direct contribution to climate change. |

| Ozone Depletion Potential (ODP) | Zero | To comply with the Montreal Protocol and protect the ozone layer. |

| Flammability | Low or non-flammable | For safe handling and operation in refrigeration systems. |

| Toxicity | Low | To ensure safety in case of accidental leaks. |

| Coefficient of Performance (COP) | High | To maximize the energy efficiency of the refrigeration system. |

| Volumetric Capacity | High | To achieve the desired cooling effect with a smaller compressor. |

Environmental Fate and Toxicological Research

Atmospheric Degradation and Environmental Lifetimes

The atmospheric fate of 1,1,1-Trifluorobutane, like other hydrofluorocarbons (HFCs), is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. noaa.gov This reaction initiates the degradation process, preventing the compound from reaching the stratosphere and contributing to ozone depletion. Consequently, the Ozone Depletion Potential (ODP) of this compound is considered to be zero. wikipedia.org

The atmospheric lifetime of HFCs can vary from years to decades, depending on their reactivity with OH radicals. ccacoalition.org Based on its structure as a short-chain HFC, the atmospheric lifetime of this compound is expected to be on the order of several years. This is significantly shorter than that of chlorofluorocarbons (CFCs), which can persist in the atmosphere for much longer periods. researchgate.net

Although it does not deplete the ozone layer, this compound is a greenhouse gas and contributes to global warming. Its Global Warming Potential (GWP) is an important metric for its environmental impact. The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide (CO2). escholarship.org While a specific GWP value for this compound is not explicitly listed in the readily available databases from the Intergovernmental Panel on Climate Change (IPCC) or the US EPA, it can be estimated based on its atmospheric lifetime and infrared absorption characteristics. dcceew.gov.auepa.govccdsupport.com HFCs, in general, have GWPs that can be hundreds to thousands of times greater than that of CO2 over a 100-year time horizon. ccacoalition.org

Table 1: Estimated Environmental Profile of this compound

| Parameter | Value | Reference |

| Chemical Formula | C4H7F3 | nih.gov |

| Molecular Weight | 112.09 g/mol | nih.gov |

| CAS Number | 460-34-4 | nist.govchemicalbook.com |

| Atmospheric Degradation | Reaction with OH radicals | noaa.gov |

| Ozone Depletion Potential (ODP) | 0 | wikipedia.org |

Methodologies for Environmental Impact Assessment of Fluorinated Compounds

The environmental impact of fluorinated compounds like this compound is assessed using a variety of established methodologies that consider their entire life cycle and potential effects on climate change. These assessments are crucial for regulatory purposes and for guiding the transition to more environmentally benign alternatives. nih.govccacoalition.org

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to manufacturing, use, and end-of-life disposal. acs.orgmdpi.com For HFCs, an LCA would quantify the greenhouse gas emissions associated with their production, energy consumption during their use in applications like refrigeration, and emissions from leakage and disposal. mdpi.comenv.go.jp This holistic approach helps in identifying the stages with the highest environmental burden and opportunities for mitigation. ccacoalition.orgacs.org

Environmental Risk Assessment (ERA) provides a framework for evaluating the potential adverse effects of chemical substances on the environment. researchgate.netiaia.org For fluorinated compounds, an ERA would consider their persistence, bioaccumulation potential, and toxicity to various environmental compartments. nih.gov The process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net Given the atmospheric persistence of many HFCs, their contribution to global warming is a key component of their ERA. nih.gov

Greenhouse Gas (GHG) Inventory and Reporting methodologies, such as those developed by the Greenhouse Gas Protocol, provide standardized approaches for companies and countries to quantify and report their GHG emissions, including HFCs. nature.org These protocols establish methods for calculating emissions from various sources, including the use of fluorinated compounds in industrial processes and consumer products.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the environmental properties of chemicals based on their molecular structure. nih.govnih.gov In the context of fluorinated compounds, QSARs can be employed to estimate properties such as bioaccumulation potential, which is a critical factor in environmental risk assessment. nih.govnih.govaftonchemical.com These in silico methods are valuable for screening large numbers of chemicals and prioritizing them for further experimental testing, thus reducing the need for animal testing. aftonchemical.com

Mechanistic Studies of Biological Interactions and Cellular Toxicity

Direct experimental data on the biological interactions and cellular toxicity of this compound are limited in the publicly available scientific literature. However, insights can be drawn from studies on other short-chain fluorinated compounds and general principles of toxicology.

In vitro toxicological studies on perfluorinated carboxylic acids (PFCAs) have shown that the cytotoxicity in human cell lines, such as HepG2, can be dependent on the carbon chain length. nih.gov Generally, longer-chain PFCAs exhibit greater toxicity. nih.gov While this compound is a hydrofluorocarbon and not a perfluorinated acid, this suggests that the chain length and the degree of fluorination are important factors in determining the biological activity of fluorinated compounds.

Studies on short-chain per- and polyfluoroalkyl substances (PFAS) using a liver-on-a-chip model have demonstrated that these compounds can modulate the expression of genes involved in xenobiotic metabolism and transport. nih.gov For instance, some short-chain PFAS were found to upregulate genes encoding for cytochrome P450 enzymes, which could have implications for the clearance of other substances from the body. nih.gov Although these findings are for a different class of fluorinated compounds, they highlight the potential for interaction with biological systems even for shorter-chain fluorinated molecules.